molecular formula C11H11NO B11914321 (7-Aminonaphthalen-2-yl)methanol

(7-Aminonaphthalen-2-yl)methanol

Cat. No.: B11914321
M. Wt: 173.21 g/mol
InChI Key: AVYLXDRVIRWKFT-UHFFFAOYSA-N
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Description

(7-Aminonaphthalen-2-yl)methanol is an organic compound that belongs to the class of naphthalenes It features an amino group at the 7th position and a hydroxymethyl group at the 2nd position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (7-Aminonaphthalen-2-yl)methanol can be achieved through several methods. One common approach involves the reduction of (7-Nitronaphthalen-2-yl)methanol using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas. Another method involves the aminomethylation of naphthalen-2-ol using formaldehyde and a secondary amine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes using catalytic hydrogenation. The reaction conditions are optimized to ensure high yield and purity, often involving elevated temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions: (7-Aminonaphthalen-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄).

    Reduction: The nitro precursor can be reduced to the amino compound using hydrogenation.

    Substitution: The amino group can participate in electrophilic substitution reactions, such as diazotization followed by coupling with aromatic compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium nitrite (NaNO₂) and hydrochloric acid (HCl) for diazotization.

Major Products:

    Oxidation: (7-Aminonaphthalen-2-yl)carboxylic acid.

    Reduction: this compound.

    Substitution: Various azo compounds depending on the coupling partner.

Scientific Research Applications

(7-Aminonaphthalen-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (7-Aminonaphthalen-2-yl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxymethyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

  • (6-Aminonaphthalen-2-yl)methanol
  • (1-Aminonaphthalen-2-yl)methanol
  • (3-Aminonaphthalen-2-yl)methanol

Comparison: (7-Aminonaphthalen-2-yl)methanol is unique due to the position of the amino group, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different binding affinities and reaction pathways, making it a valuable compound for specific applications.

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

(7-aminonaphthalen-2-yl)methanol

InChI

InChI=1S/C11H11NO/c12-11-4-3-9-2-1-8(7-13)5-10(9)6-11/h1-6,13H,7,12H2

InChI Key

AVYLXDRVIRWKFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)N)CO

Origin of Product

United States

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